2-[(9-ethyl-6-oxo-6,9-dihydro-1H-purin-8-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide
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Overview
Description
2-[(9-ethyl-6-oxo-6,9-dihydro-1H-purin-8-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide is a complex organic compound that features a purine derivative linked to a trifluoromethyl-substituted phenylacetamide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(9-ethyl-6-oxo-6,9-dihydro-1H-purin-8-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Purine Derivative: The purine derivative can be synthesized through a series of reactions involving the condensation of appropriate amines and aldehydes, followed by cyclization and oxidation steps.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced via nucleophilic substitution reactions, often using thiol reagents under basic conditions.
Coupling with Phenylacetamide: The final step involves coupling the purine derivative with the trifluoromethyl-substituted phenylacetamide using amide bond formation techniques, such as peptide coupling reagents (e.g., EDC, HOBt).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-[(9-ethyl-6-oxo-6,9-dihydro-1H-purin-8-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl groups in the purine moiety can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Substituted purine derivatives.
Scientific Research Applications
2-[(9-ethyl-6-oxo-6,9-dihydro-1H-purin-8-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving purine metabolism.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-[(9-ethyl-6-oxo-6,9-dihydro-1H-purin-8-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding domains. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- **2-[(2-Amino-6-oxo-1,6-dihydro-9H-purin-9-yl)methoxy]ethyl acetate
- **2-[(2-acetamido-6,9-dihydro-6-oxo-1H-purin-9-yl]methoxy]ethyl acetate
- **2-{[(2-Amino-6-oxo-1,6-dihydro-9H-purin-9-yl)methoxy]methoxy}-3-hydroxypropyl L-valinate
Uniqueness
The uniqueness of 2-[(9-ethyl-6-oxo-6,9-dihydro-1H-purin-8-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide lies in its combination of a purine derivative with a trifluoromethyl-substituted phenylacetamide. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C16H14F3N5O2S |
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Molecular Weight |
397.4 g/mol |
IUPAC Name |
2-[(9-ethyl-6-oxo-1H-purin-8-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide |
InChI |
InChI=1S/C16H14F3N5O2S/c1-2-24-13-12(14(26)21-8-20-13)23-15(24)27-7-11(25)22-10-6-4-3-5-9(10)16(17,18)19/h3-6,8H,2,7H2,1H3,(H,22,25)(H,20,21,26) |
InChI Key |
KFYWLOZRWANOHW-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C(=O)NC=N2)N=C1SCC(=O)NC3=CC=CC=C3C(F)(F)F |
Origin of Product |
United States |
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